molecular formula C48H50O18S6 B14709245 2,3,4,5,6-Pentakis-(4-methylphenyl)sulfonyloxyhexyl 4-methylbenzenesulfonate CAS No. 20706-80-3

2,3,4,5,6-Pentakis-(4-methylphenyl)sulfonyloxyhexyl 4-methylbenzenesulfonate

Katalognummer: B14709245
CAS-Nummer: 20706-80-3
Molekulargewicht: 1107.3 g/mol
InChI-Schlüssel: LTWANKHDLPUTEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,5,6-Pentakis-(4-methylphenyl)sulfonyloxyhexyl 4-methylbenzenesulfonate is a complex organic compound with the molecular formula C48H50O18S6 and a molecular weight of 1107.29 g/mol . This compound is characterized by the presence of multiple sulfonyloxy groups attached to a hexyl chain, making it a highly functionalized molecule. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2,3,4,5,6-Pentakis-(4-methylphenyl)sulfonyloxyhexyl 4-methylbenzenesulfonate involves multiple steps. One common method includes the reaction of hexyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2,3,4,5,6-Pentakis-(4-methylphenyl)sulfonyloxyhexyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids like hydrochloric acid, bases like sodium hydroxide, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,3,4,5,6-Pentakis-(4-methylphenyl)sulfonyloxyhexyl 4-methylbenzenesulfonate is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of 2,3,4,5,6-Pentakis-(4-methylphenyl)sulfonyloxyhexyl 4-methylbenzenesulfonate involves its interaction with various molecular targets. The sulfonyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. These interactions can affect the activity of enzymes and other proteins, influencing biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,3,4,5,6-Pentakis-(4-methylphenyl)sulfonyloxyhexyl 4-methylbenzenesulfonate include:

The uniqueness of this compound lies in its multiple sulfonyloxy groups, which provide a high degree of functionality and versatility in chemical reactions and applications.

Eigenschaften

CAS-Nummer

20706-80-3

Molekularformel

C48H50O18S6

Molekulargewicht

1107.3 g/mol

IUPAC-Name

2,3,4,5,6-pentakis-(4-methylphenyl)sulfonyloxyhexyl 4-methylbenzenesulfonate

InChI

InChI=1S/C48H50O18S6/c1-33-7-19-39(20-8-33)67(49,50)61-31-45(63-69(53,54)41-23-11-35(3)12-24-41)47(65-71(57,58)43-27-15-37(5)16-28-43)48(66-72(59,60)44-29-17-38(6)18-30-44)46(64-70(55,56)42-25-13-36(4)14-26-42)32-62-68(51,52)40-21-9-34(2)10-22-40/h7-30,45-48H,31-32H2,1-6H3

InChI-Schlüssel

LTWANKHDLPUTEW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(COS(=O)(=O)C2=CC=C(C=C2)C)OS(=O)(=O)C3=CC=C(C=C3)C)OS(=O)(=O)C4=CC=C(C=C4)C)OS(=O)(=O)C5=CC=C(C=C5)C)OS(=O)(=O)C6=CC=C(C=C6)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.